molecular formula C13H13BrN2O3S B7470028 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B7470028
M. Wt: 357.22 g/mol
InChI Key: IWIFJPNSRJGVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 inhibitors have emerged as promising therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide by 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which in turn results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, its selectivity for 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide over other kinases, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibitors that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. The starting material is 2-bromo-5-methoxybenzenesulfonamide, which is reacted with 4-methyl-2-pyridinemethanol to form the intermediate 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The intermediate is then purified by column chromatography to obtain the final product. The synthesis method of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been described in detail in several research articles.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, which makes it a promising candidate for the treatment of various diseases. Several studies have investigated the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on different cell lines and animal models. For example, one study showed that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibited the proliferation of breast cancer cells by inducing apoptosis. Another study demonstrated that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide improved glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIFJPNSRJGVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.